molecular formula C52H59ClN6O7 B1192141 ARD-266

ARD-266

Cat. No.: B1192141
M. Wt: 915.5 g/mol
InChI Key: RTNONCBKGZNCJS-WPVVNVAYSA-N
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Description

ARD-266 is a highly potent compound known as a proteolysis targeting chimera (PROTAC) degrader. It is specifically designed to target and degrade the androgen receptor protein in prostate cancer cells. The compound is based on the von Hippel-Lindau E3 ligase and has shown significant efficacy in inducing the degradation of androgen receptor proteins in various prostate cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ARD-266 involves the conjugation of a ligand that binds to the androgen receptor with a ligand that recruits the von Hippel-Lindau E3 ligase. The process typically involves multiple steps, including the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the two ligands .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents. The final product is typically purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

ARD-266 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

ARD-266 has a wide range of scientific research applications, including:

Mechanism of Action

ARD-266 exerts its effects by binding to the androgen receptor and recruiting the von Hippel-Lindau E3 ligase. This leads to the ubiquitination and subsequent degradation of the androgen receptor protein via the proteasome pathway. The degradation of androgen receptors results in the downregulation of androgen receptor target genes, thereby inhibiting the growth of prostate cancer cells .

Comparison with Similar Compounds

ARD-266 is unique compared to other similar compounds due to its high potency and specificity for the androgen receptor. Similar compounds include:

This compound stands out due to its ability to induce complete degradation of the androgen receptor, making it a more effective therapeutic option for prostate cancer treatment .

Properties

Molecular Formula

C52H59ClN6O7

Molecular Weight

915.5 g/mol

IUPAC Name

(2S,4R)-N-[(1S)-3-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]-3-oxo-1-phenylpropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H59ClN6O7/c1-31(2)45(43-25-32(3)57-66-43)48(64)59-30-38(60)26-42(59)47(63)55-41(35-11-9-8-10-12-35)28-44(61)58-23-21-34(22-24-58)14-13-33-15-17-36(18-16-33)46(62)56-49-51(4,5)50(52(49,6)7)65-39-20-19-37(29-54)40(53)27-39/h8-12,15-20,25,27,31,34,38,41-42,45,49-50,60H,21-24,26,28,30H2,1-7H3,(H,55,63)(H,56,62)/t38-,41+,42+,45-,49?,50?/m1/s1

InChI Key

RTNONCBKGZNCJS-WPVVNVAYSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O

SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ARD-266;  ARD 266;  ARD266;  PROTAC Degrader

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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